molecular formula C11H12N2O2 B12813970 (S)-1-Ethyl-5-phenylimidazolidine-2,4-dione

(S)-1-Ethyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B12813970
M. Wt: 204.22 g/mol
InChI Key: RFBSWCVPTLRFIC-VIFPVBQESA-N
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Description

(S)-1-Ethyl-5-phenylimidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with an ethyl group at the 1-position and a phenyl group at the 5-position. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (S)-1-Ethyl-5-phenylimidazolidine-2,4-dione typically begins with the appropriate amino acids or their derivatives.

    Cyclization: The key step involves the cyclization of the amino acid derivative to form the imidazolidine ring. This can be achieved through a condensation reaction with a suitable carbonyl compound.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity.

    Automated Processes: Employing automated synthesis and purification systems to enhance efficiency and consistency.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-1-Ethyl-5-phenylimidazolidine-2,4-dione can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(5S)-1-ethyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-2-13-9(10(14)12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,14,15)/t9-/m0/s1

InChI Key

RFBSWCVPTLRFIC-VIFPVBQESA-N

Isomeric SMILES

CCN1[C@H](C(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCN1C(C(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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